molecular formula C14H17N5O4 B2461732 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034579-20-7

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2461732
CAS No.: 2034579-20-7
M. Wt: 319.321
InChI Key: TXMWPFZEEFDASS-UHFFFAOYSA-N
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Description

1,3,5-Triazines are a class of compounds that have been investigated for their biological activity. They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride. The chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives .


Molecular Structure Analysis

The core structure of 1,3,5-triazines consists of a six-membered ring with three carbon atoms and three nitrogen atoms. The specific molecule you mentioned also contains a methoxy group, a morpholino group, and a furan-3-carboxamide group attached to the triazine ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines can vary widely depending on the specific substituents attached to the triazine ring. For example, the chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary widely depending on their specific structure. For example, the presence of different substituents can significantly influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel derivatives starting from furan compounds, demonstrating antimicrobial activities. For instance, a study by Başoğlu et al. (2013) detailed the design and synthesis of azole derivatives, including 1,2,4-triazole compounds that were converted to corresponding Mannich bases using secondary amines such as morpholine. These compounds were characterized and evaluated for their antimicrobial activities, showing efficacy against tested microorganisms (Başoğlu et al., 2013).

Anti-Inflammatory and Analgesic Agents

Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant inhibitory activity and potential as COX-2 inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anti-Tuberculosis Activity

The compound's derivatives have also been synthesized for potential anti-tuberculosis applications. A study by Bai et al. (2011) reported the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives, characterized by single crystal X-ray diffraction. These derivatives were investigated for their in vitro anti-tuberculosis activities, indicating potential therapeutic applications (Bai et al., 2011).

Synthesis of Heterocyclic Compounds

The compound has facilitated the synthesis of heterocyclic compounds with potential pharmacological properties. Research by Dovlatyan et al. (2010) on the thermolysis of triazine derivatives led to the formation of oxazolo- and imidazo-sym-triazinones, showcasing the compound's versatility in the synthesis of novel heterocyclic structures with potential biological activities (Dovlatyan et al., 2010).

Biodegradable Polyesteramides

The compound's derivatives have been used in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating its utility in material science applications. A study by Veld et al. (1992) demonstrated the synthesis of polyesteramides by ring-opening copolymerization, showcasing the compound's application in creating materials with specific functional properties (Veld et al., 1992).

Safety and Hazards

The safety and hazards associated with 1,3,5-triazines can vary widely depending on their specific structure. Some 1,3,5-triazines are used clinically due to their antitumor properties, suggesting that they can be safely administered under certain conditions .

Future Directions

Research into 1,3,5-triazines is ongoing, with many studies focusing on the design and synthesis of novel derivatives with improved biological activity. These compounds have potential applications in various fields, including medicine and agriculture .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h2,5,9H,3-4,6-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWPFZEEFDASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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